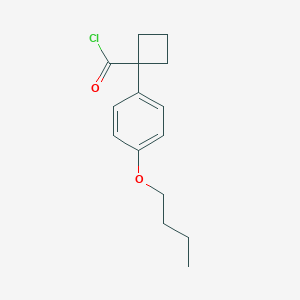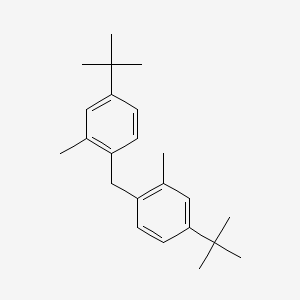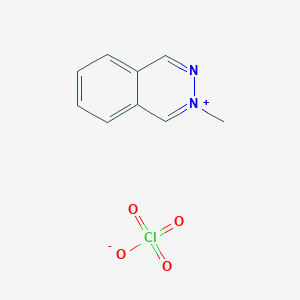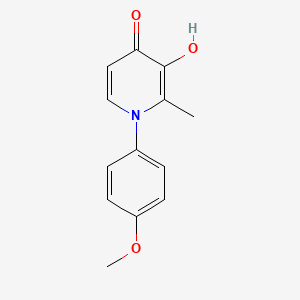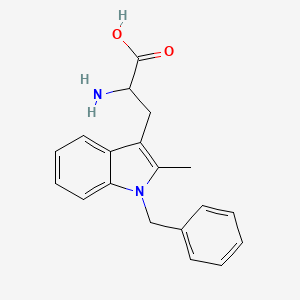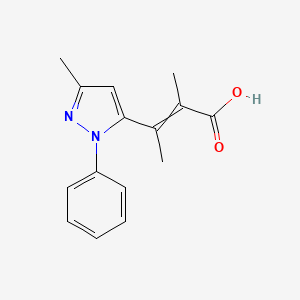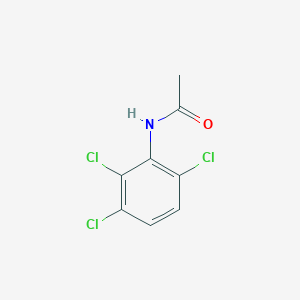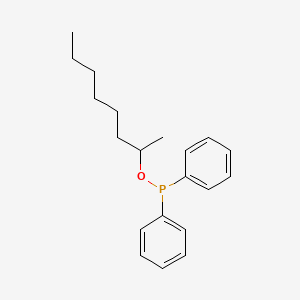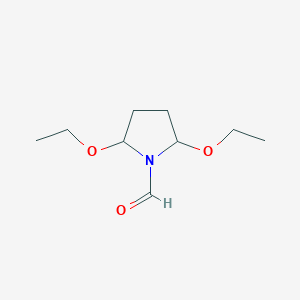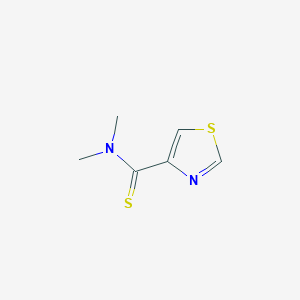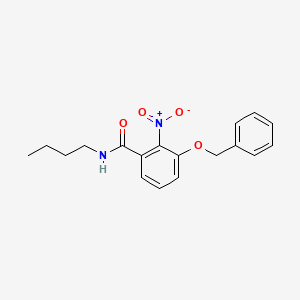![molecular formula C12H33O3PSi3 B14495282 Phosphine, tris[[(trimethylsilyl)oxy]methyl]- CAS No. 63245-87-4](/img/structure/B14495282.png)
Phosphine, tris[[(trimethylsilyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a colorless liquid that ignites in air and hydrolyzes readily . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Tris(trimethylsilyl)phosphine is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . The reaction can be represented as follows: [ \frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl ]
Other methods include:
- Reaction of alkali metal phosphides (NaPH₂, KPH₂, Li₃P) with chlorotrimethylsilane or fluorotrimethylsilane in 1,2-dimethoxyethane or diethyl ether .
- Reaction of sodium-potassium alloy with white or red phosphorus in refluxing 1,2-dimethoxyethane for 24 hours, followed by the addition of chlorotrimethylsilane and heating at reflux for 72 hours .
- Reaction of piperidinodichlorophosphine with lithium powder and chlorotrimethylsilane in refluxing tetrahydrofuran .
- Reaction of phosphine with excess trimethylsilyl triflate in the presence of a tertiary amine in an inert solvent (Et₂O) at low temperature .
- Reaction of phosphorus trichloride, magnesium, and chlorotrimethylsilane .
Analyse Des Réactions Chimiques
Tris(trimethylsilyl)phosphine undergoes several types of chemical reactions:
Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol[ P(SiMe_3)_3 + 3 H_2O \rightarrow PH_3 + 3 HOSiMe_3 ]
Reaction with Acyl Chlorides: Treatment with certain acyl chlorides gives phosphaalkynes, such as tert-butylphosphaacetylene.
Reaction with Potassium tert-Butoxide: Cleaves one P-Si bond, giving the phosphide salt[ P(SiMe_3)_3 + KO-t-Bu \rightarrow KP(SiMe_3)_2 + Me_3SiO-t-Bu ]
Reaction with Metal Halides or Carboxylates: Used in the preparation of metal phosphido clusters, liberating silyl halide or silyl carboxylate.
Applications De Recherche Scientifique
Tris(trimethylsilyl)phosphine has several scientific research applications:
Precursor for Nanocrystals: It is used as a precursor for the synthesis of indium phosphide (InP) and indium gallium phosphide (InGaP) nanocrystals, which are type III-V semiconductors.
Asymmetric Catalysis: It is used to synthesize chiral TMS-phospholane, which can be further used to synthesize various bisphospholane ligands for asymmetric catalysis.
Metal Phosphido Clusters: It is a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates.
Mécanisme D'action
The mechanism of action of tris(trimethylsilyl)phosphine involves its ability to act as a reducing agent and a ligand. It can donate electrons to metal centers, forming stable complexes. The compound’s reactivity is largely due to the presence of the trimethylsilyl groups, which can be cleaved under certain conditions to form reactive intermediates .
Comparaison Avec Des Composés Similaires
Tris(trimethylsilyl)phosphine can be compared with other similar compounds such as:
Tris(2-carboxyethyl)phosphine (TCEP): Used as a reducing agent in biological and medical studies.
Tris(hydroxymethyl)phosphine (THP): Used as a reducing agent and deoxygenative reagent in organic synthesis.
Tris(hydroxypropyl)phosphine (THPP): Also used as a reducing agent in biological and medical studies.
Tris(trimethylsilyl)phosphine is unique due to its ability to form stable metal phosphido clusters and its use as a precursor for nanocrystals and asymmetric catalysis .
Propriétés
Numéro CAS |
63245-87-4 |
|---|---|
Formule moléculaire |
C12H33O3PSi3 |
Poids moléculaire |
340.62 g/mol |
Nom IUPAC |
tris(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C12H33O3PSi3/c1-17(2,3)13-10-16(11-14-18(4,5)6)12-15-19(7,8)9/h10-12H2,1-9H3 |
Clé InChI |
FMEPUFHWBXTBMJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCP(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


